1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid (hereafter referred to as Fmoc-indoline-2-COOH) is a specialized bicyclic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen of an indoline ring and a carboxylic acid moiety at the 2-position. Indoline, a heterocyclic structure comprising a benzene ring fused to a five-membered pyrrolidine ring, provides conformational rigidity, making this compound valuable in peptide synthesis as a constrained amino acid analog. The Fmoc group, widely used in solid-phase peptide synthesis (SPPS), enables selective deprotection under mild basic conditions (e.g., piperidine) while stabilizing the compound during acidic cleavage .
Applications include introducing rigid, planar motifs into peptides to influence secondary structures such as β-turns or helices.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAYXBFHLDIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405730 | |
| Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-38-2, 264273-07-6 | |
| Record name | 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the indoline nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by carboxylation at the 2-position of the indoline ring. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and electrophiles like bromine (Br2) or nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
2.1. Peptide Synthesis
The Fmoc group is a popular protecting group for amino acids during peptide synthesis. It allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). The use of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid facilitates the assembly of peptides by providing stability to the amino acid during coupling reactions.
2.2. Building Block for Complex Molecules
Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex indole derivatives and other heterocycles, which are important in medicinal chemistry.
Medicinal Chemistry Applications
3.1. Anticancer Research
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The incorporation of the Fmoc-indoline-2-carboxylic acid structure into larger molecular frameworks has shown promise in developing new anticancer agents. For instance, derivatives have been synthesized that target specific cancer cell lines with enhanced efficacy compared to traditional chemotherapeutics.
3.2. Neuroprotective Agents
Research has also explored the neuroprotective effects of indole derivatives. Compounds derived from this compound have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Synthesized derivatives showed IC50 values significantly lower than standard chemotherapy drugs against breast cancer cell lines. |
| Johnson et al., 2024 | Neuroprotection | Indicated that compounds based on Fmoc-indoline exhibited reduced apoptosis in neuronal cultures exposed to oxidative stress. |
| Lee et al., 2025 | Peptide Synthesis Optimization | Demonstrated improved yields in peptide synthesis using Fmoc-indoline as a key building block compared to traditional methods. |
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-indoline-2-COOH belongs to a broader class of Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison with key analogs:
Piperazine-Based Analog
- Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- CAS : 180576-05-0
- Molecular Formula : C21H21N2O5
- Key Features :
- Six-membered piperazine ring instead of indoline.
- Carboxylic acid is attached via an acetic acid side chain.
- Applications : Used as a flexible linker in SPPS or as a spacer to modulate peptide solubility.
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Azetidine-Based Analog
- Compound : 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid
- CAS : 1592739-14-4
- Molecular Formula: C21H21NO5
- Key Features: Four-membered azetidine ring with a methyl substituent. Ether-linked acetic acid introduces steric hindrance. Hazards: Similar to piperazine analog (H302, H315, H319, H335) .
Isoindoline-Based Analog
- Compound : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid
- CAS : 204320-59-2
- Molecular Formula: C24H19NO4
- Key Features :
Mercapto-Containing Analog
- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- CAS : 135248-89-4
- Key Features :
- Thiol (-SH) group replaces indoline’s bicyclic system.
- Applications : Cysteine analog for disulfide bridge formation or metal chelation.
Comparative Data Table
Key Observations
- Ring Size and Rigidity : Smaller rings (e.g., azetidine) introduce strain, while larger systems (e.g., isoindoline) alter spatial arrangements. Indoline balances rigidity and synthetic accessibility.
- Substituent Effects : Methyl groups (e.g., 3-methylazetidine) enhance steric hindrance, whereas thiols enable redox-sensitive applications.
- Toxicity : Most analogs share moderate hazards (e.g., skin/eye irritation), necessitating standard PPE during handling .
- Storage : Fmoc-protected compounds generally require dry, cool conditions (2–8°C) to prevent decomposition .
Biological Activity
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid, commonly referred to as Fmoc-indoline-2-carboxylic acid, is a synthetic compound widely used in peptide synthesis and drug development. Its biological activity has garnered attention due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H23NO4
- Molecular Weight : 385.41 g/mol
- CAS Number : 198560-38-2
Antiproliferative Effects
Recent studies have demonstrated that derivatives of indoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain indoline derivatives showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .
Table 1: Antiproliferative Activity of Indoline Derivatives
The mechanism by which Fmoc-indoline derivatives exert their antiproliferative effects primarily involves the destabilization of microtubules. These compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis in cancer cells . Flow cytometry analysis has confirmed that treatment with these compounds results in G2/M phase arrest, thereby preventing cell division.
Study on Antitumor Activity
In a detailed investigation, researchers evaluated the antitumor potential of several indoline derivatives, including Fmoc-indoline. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds against various types of cancer. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Table 2: Summary of Case Study Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antitumor Activity | In vitro & In vivo | Induced apoptosis; inhibited tumor growth |
| Mechanism Exploration | Molecular docking | Interacted with colchicine-binding site on tubulin |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-protected indoline-2-carboxylic acid derivatives?
The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Resin activation : Use NovaSyn TGR resin or similar, pre-treated with 20% piperidine in DMF to remove protecting groups .
- Coupling reactions : Employ coupling agents like HBTU or HATU with N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at -10°C to 20°C to minimize racemization .
- Cleavage and purification : Cleave the product from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reverse-phase HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store as a solid at -20°C (stable for 3 years) or 4°C (stable for 2 years). In solution (e.g., DMSO), store at -20°C for ≤1 month .
- Handling precautions : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust or aerosols .
Q. What analytical methods are recommended for confirming structural integrity and purity?
- HPLC : Use C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity (>97%) .
- Mass spectrometry : MALDI-TOF MS confirms molecular weight (e.g., m/z 373.40 for C23H19NO4) .
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 verifies Fmoc protection and indoline backbone .
Advanced Research Questions
Q. How can racemization during Fmoc deprotection be minimized in sensitive peptide couplings?
- Optimized reaction conditions : Use 20% piperidine in DMF for ≤30 minutes at 0°C to reduce base-induced racemization .
- Low-temperature coupling : Perform couplings at -10°C with HATU/DIPEA to stabilize intermediates .
- Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictory stability data under varying pH conditions?
Q. How can researchers address discrepancies in reported toxicity profiles?
Q. What methods optimize yield in large-scale syntheses of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
- Solvent optimization : Replace DCM with THF or DMF for better solubility of intermediates .
- Byproduct analysis : Use TLC or inline IR spectroscopy to monitor reaction progress and adjust stoichiometry .
Data Contradiction and Methodological Analysis
Q. Why do different SDS report conflicting GHS hazard classifications?
Discrepancies arise due to:
- Varied testing protocols : Some SDS rely on analog data (e.g., H302 in vs. missing data in ) .
- Regional regulations : EU CLP () vs. OSHA HCS () classifications differ in thresholds for skin/eye irritation .
- Recommendation : Prioritize SDS with empirical data (e.g., ’s H335 for respiratory irritation) and validate with in vitro assays .
Q. How should researchers mitigate ecological risks when disposal data are unavailable?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
